1-(3-Chloro-4-fluorophenyl)propan-1-amine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H10ClFN It is a derivative of phenylpropanamine, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can interact with neurotransmitter receptors, modulating their signaling pathways .
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)propan-1-one
- 1-(3-Fluorophenyl)propan-1-amine
- 1-(4-Fluorophenyl)propan-1-amine
Uniqueness: 1-(3-Chloro-4-fluorophenyl)propan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBLZMDQAQMWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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